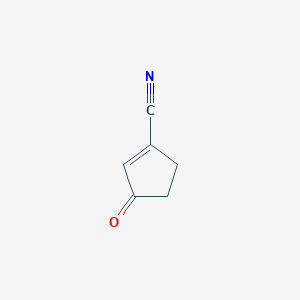

3-Oxocyclopent-1-enecarbonitrile

Descripción general

Descripción

3-Oxocyclopent-1-enecarbonitrile is a chemical compound with the molecular formula C6H5NO . It has a molecular weight of 107.11 .

Synthesis Analysis

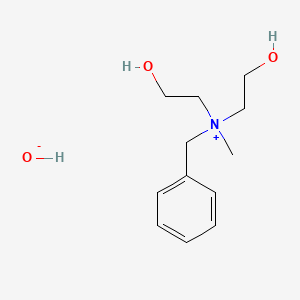

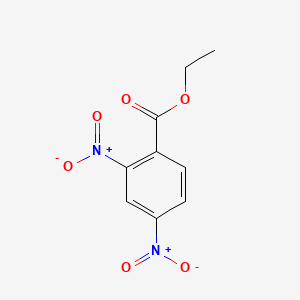

There are several methods to synthesize 3-Oxocyclopent-1-enecarbonitrile. One method involves the use of acetic acid in methanol at temperatures between 15 - 30℃ . Another method involves a two-stage process with trimethylsilyl cyanide and 3-ethoxycyclopent-2-en-1-one with zinc (II) iodide in dichloromethane .Chemical Reactions Analysis

The preparation of cyclopent-1-enecarbonitriles, including 3-Oxocyclopent-1-enecarbonitrile, can be achieved via a tandem Giese/HWE reaction initiated by visible light in the presence of fac-Ir (ppy)3 as a photocatalyst . This cascade reactivity combines radical and polar processes and has proven applicable for a wide range of N-(acyloxy)phthalimides and diethyl (E)-(1-cyano-2-arylvinyl)phosphonates .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Material Applications

Research by Gómez et al. (2005) explored the chemical reactions of derivatives of 3-Oxocyclopent-1-enecarbonitrile, leading to the production of new heterocyclic compounds like cyclopentathiadiazines and dithiazoles. These compounds have shown promise in applications such as liquid crystals and near-infrared dyes.

Novel Aromatic Molecules for Sensing and Medicine

A study by Xiao et al. (2015) discovered a novel polycyclic aromatic molecule derived from 3-Oxocyclopent-1-enecarbonitrile, exhibiting unique reactivity and potential in fluorescent sensing and medicinal chemistry. Some derivatives have shown high potency as anticancer agents and in tumor diagnosis.

Crystal Structure Analysis

P. E. O'bannon et al. (1991) reported on the synthesis and x-ray crystal structure of a derivative of 3-Oxocyclopent-1-enecarbonitrile. This study contributes to the understanding of the molecular structure and reactivity of such compounds.

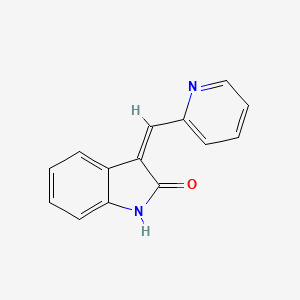

Catalytic Enantioselective Synthesis

Research by Zhong‐Yan Cao et al. (2018) discussed the development of catalytic enantioselective syntheses of oxindoles, using derivatives of 3-Oxocyclopent-1-enecarbonitrile. These methodologies have implications in drug discovery and the synthesis of biologically active compounds.

Inclusion Complexes in Crystal Structures

Studies by Wei Liu et al. (2002) and Daxin Shi et al. (2009) found that certain derivatives of 3-Oxocyclopent-1-enecarbonitrile form unexpected inclusion complexes in their crystal lattices, enhancing our understanding of molecular interactions and crystal engineering.

Synthesis of Functional Chemicals

In a paper by Aswin Garimalla and M. Harmata (2018), derivatives of 3-Oxocyclopent-1-enecarbonitrile were synthesized, exploring their reactivity for producing cyclopentadienones, which are important in chemical synthesis.

Biochemical Applications

S. B. Vogensen et al. (2013) described the synthesis of a ligand derived from 3-Oxocyclopent-1-enecarbonitrile for studying high-affinity γ-hydroxybutyrate (GHB) binding sites, indicating its potential in neuroscience research.

Organic Synthesis and Medicinal Chemistry

Research by J. Fahey et al. (1976) and F. Fleming et al. (1999) explored the transformation of 3-Oxocyclopent-1-enecarbonitrile derivatives into various bioactive compounds, showing their relevance in the development of new pharmaceuticals.

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting its potential role in chemical reactions as a reactant or intermediate.

Mode of Action

3-Oxocyclopent-1-enecarbonitrile is involved in the synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light . This reaction combines radical and polar processes, proving applicable for a wide range of N-(acyloxy)phthalimides (which serve as precursors of the corresponding radicals) as well as diethyl (E)-(1-cyano-2-arylvinyl)phosphonates .

Biochemical Pathways

It’s known that this compound is involved in the synthesis of cyclopent-1-enecarbonitriles , which suggests it may influence related biochemical pathways.

Result of Action

The result of the action of 3-Oxocyclopent-1-enecarbonitrile in the tandem Giese/HWE reaction is the formation of new sp3–sp3 and sp2–sp2 carbon-carbon bonds under mild conditions . This suggests that the compound plays a significant role in the formation of cyclopent-1-enecarbonitriles .

Action Environment

The action of 3-Oxocyclopent-1-enecarbonitrile in the tandem Giese/HWE reaction is influenced by several environmental factors. The key parameters responsible for the success of the described strategy are: visible light, 1 mol% of photoredox catalyst, base, anhydrous solvent, and inert atmosphere . These factors suggest that the compound’s action, efficacy, and stability may be significantly influenced by the reaction environment.

Propiedades

IUPAC Name |

3-oxocyclopentene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c7-4-5-1-2-6(8)3-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQQNWAYKBBBLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545658 | |

| Record name | 3-Oxocyclopent-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34250-16-3 | |

| Record name | 3-Oxocyclopent-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

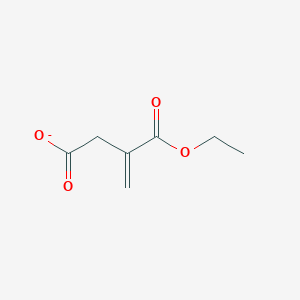

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B3051431.png)

![Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B3051444.png)

![4-Iodo-n-[(e)-phenylmethylidene]aniline](/img/structure/B3051454.png)